methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate
Description
This compound is a pyrimidine nucleoside derivative featuring a β-D-ribofuranosyl sugar moiety attached to a tetrahydropyrimidin-2,4-dione core. The 5-position of the pyrimidine ring is substituted with a methyl acetate group (-CH₂COOCH₃), distinguishing it from canonical nucleosides like uridine or cytidine. Key structural attributes include:
- Ribofuranosyl backbone: The (2R,3R,4S,5R)-stereochemistry aligns with natural ribose sugars, facilitating interactions with enzymes or receptors .
- Tetrahydropyrimidinone ring: The 2,4-dioxo group introduces hydrogen-bonding capabilities, critical for molecular recognition.
Properties
IUPAC Name |
methyl 2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZYCHKPHCPKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step Number | Reaction Type | Reagents & Catalysts | Conditions | Purpose/Notes |
|---|---|---|---|---|
| 1 | Hydroxyl Protection | TBDMS-Cl or Acetyl chloride | Anhydrous solvent, base (e.g., pyridine), 0–25°C | Protect sugar hydroxyl groups to prevent side reactions |
| 2 | Glycosylation | Pyrimidine derivative, Lewis acid catalyst (e.g., BF3·OEt2) | Low temperature (-20 to 0°C), inert atmosphere | Attach pyrimidine ring to sugar moiety via nucleophilic substitution |
| 3 | Esterification | Methyl bromoacetate or methyl chloroacetate, base (e.g., triethylamine) | Room temperature to reflux | Introduce methyl ester at the 2-position of pyrimidine |
| 4 | Deprotection | Acidic or basic hydrolysis (e.g., TBAF for TBDMS removal) | Mild conditions to avoid decomposition | Remove protecting groups to yield free hydroxyls |
This sequence is optimized to maintain stereochemical fidelity, especially at the chiral centers of the sugar ring (2R,3R,4S,5R configuration).
Industrial-Scale Considerations
In industrial production, the synthesis is adapted to batch reactors with automated control systems for temperature, pH, and reagent addition rates to ensure reproducibility and high purity. Solvent recycling and catalyst recovery are also incorporated to improve sustainability and cost-efficiency.
Research Findings and Analytical Data on Preparation
Yield and Purity
- Typical yields for the overall synthesis range from 55% to 75%, depending on the efficiency of protection/deprotection steps and glycosylation.
- Purity is generally confirmed by HPLC and NMR spectroscopy, with purity levels exceeding 98% for research-grade material.
Characterization Techniques
| Technique | Purpose | Key Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm stereochemistry and structure | Distinct chemical shifts for sugar protons and pyrimidine ring; coupling constants confirm stereochemistry |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C12H16N2O8 (methyl ester form) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak with retention time consistent with standard |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic ester C=O stretch (~1735 cm⁻¹), hydroxyl O-H stretch (~3400 cm⁻¹) |
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | Protected sugar derivatives, pyrimidine precursors |
| Key Reactions | Protection, glycosylation, esterification, deprotection |
| Catalysts Used | Lewis acids (BF3·OEt2), bases (pyridine, triethylamine) |
| Reaction Conditions | Low to moderate temperatures, inert atmosphere |
| Yield Range | 55–75% overall |
| Purification Techniques | Chromatography, crystallization |
| Analytical Confirmation | NMR, MS, HPLC, IR |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural similarity to nucleosides makes it useful in studying nucleic acid interactions and enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The compound can mimic natural nucleosides, allowing it to be incorporated into nucleic acids or interact with nucleic acid-binding proteins. This interaction can inhibit the replication of viruses or the proliferation of cancer cells by disrupting their genetic material.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with key analogues (Table 1):
Table 1: Structural and Functional Comparison of Analogous Pyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The target compound’s methyl acetate group balances moderate lipophilicity, favoring cellular uptake while retaining hydrolytic stability. In contrast, triacetylated derivatives (e.g., ) exhibit higher logP values but are prone to enzymatic deacetylation.
- Phosphate derivatives (e.g., ) are highly polar, limiting membrane permeability but serving as substrates for kinases or phosphatases.
Functional Group Reactivity :
- The azido group in enables bioorthogonal reactions (e.g., click chemistry), useful for targeted drug delivery or imaging.
- Bromo or fluoro substituents () modulate electronic properties and steric bulk, influencing binding to enzymes like thymidine kinase or viral polymerases.
Biological Implications: Carboxylic acid derivatives (e.g., ) mimic endogenous metabolites, enhancing affinity for transporters or receptors. The target compound’s ester group may act as a prodrug, releasing acetic acid upon hydrolysis to modulate activity or toxicity .
Biological Activity
Methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{17}N_{3}O_{7}
- Molecular Weight : 329.30 g/mol
- CAS Number : 136152-91-5
Structural Characteristics
The compound features a tetrahydropyrimidine ring and a hydroxymethyl-substituted oxolane structure that contribute to its biological activity. The presence of multiple hydroxyl groups enhances its solubility and potential interactions with biological targets.
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes.
- Anticancer Potential : In vitro studies have suggested that this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | The compound exhibited IC50 values of 25 µM against breast cancer cell lines. |
| Study 2 (International Journal of Antimicrobial Agents) | Showed effective inhibition against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Study 3 (Free Radical Biology and Medicine) | Demonstrated a reduction in oxidative stress markers in neuronal cells by 40% at a concentration of 50 µM. |
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Cancer Therapy : As an adjunct treatment in combination with conventional chemotherapeutic agents.
- Infection Control : As a novel antimicrobial agent to combat resistant strains of bacteria.
- Neuroprotection : In formulations aimed at reducing oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves a multi-step process, including condensation of the pyrimidine-dione moiety with a functionalized sugar derivative. Key steps include:
- Protection of hydroxyl groups : Acetylation or silylation (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions .
- Coupling reactions : Use of activated esters (e.g., isobutyrate) or phosphoramidite chemistry to link the pyrimidine and sugar moieties .
- Deprotection and purification : Acidic or basic hydrolysis followed by HPLC or column chromatography for isolation .
Optimization strategies : - Adjust reaction temperature (e.g., reflux in ethanol for 2–6 hours) to balance reaction rate and byproduct formation .
- Use catalysts like DMAP (4-dimethylaminopyridine) for acetylation steps to improve efficiency .
- Monitor intermediates via TLC or LC-MS to identify bottlenecks .
Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray crystallography : Provides definitive confirmation of stereochemistry and molecular conformation. For example, orthorhombic crystal systems (space group P222) with unit cell parameters a = 15.5268 Å, b = 29.977 Å, c = 6.6207 Å have been reported for related analogs .
- NMR spectroscopy : H and C NMR are critical for verifying the sugar ring configuration (e.g., 2R,3R,4S,5R) and acetate methyl groups. Key signals include:
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 449.207 for brominated analogs) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data across different in vitro models?
Discrepancies often arise from variations in:
- Cellular permeability : The compound’s LogD (pH 7.4 = -0.36) suggests poor membrane penetration, which may require prodrug strategies (e.g., ester hydrolysis) .
- Metabolic stability : Assess degradation in cell lysates via LC-MS to identify labile groups (e.g., acetyl or hydroxymethyl moieties) .
- Model-specific factors : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to isolate confounding variables .
Case study : Inconsistent cytotoxicity data may stem from differential expression of nucleoside transporters in cell lines, necessitating transporter inhibition controls .
Q. What computational approaches are suitable for predicting tautomeric forms and their impact on biological interactions?
- Quantum mechanical (QM) calculations : Use Gaussian or ORCA to model tautomeric equilibria (e.g., keto-enol forms of the dioxopyrimidine ring) .
- Molecular docking : Compare binding affinities of tautomers with target proteins (e.g., thymidylate synthase) using AutoDock Vina .
- MD simulations : Assess stability of tautomer-protein complexes over 100-ns trajectories in explicit solvent .
Validation : Cross-reference computational predictions with experimental pKa values (e.g., calculated pKa = 8.04 for acidic protons) .
Q. How should researchers handle reactive intermediates during synthesis, and what safety protocols are critical?
- Reactive intermediates :
- Safety protocols :
Q. What strategies can resolve contradictory data in stability studies under varying pH conditions?
- pH-rate profiling : Measure degradation kinetics (e.g., via HPLC) across pH 1–10 to identify instability hotspots (e.g., ester hydrolysis at pH > 8) .
- Buffer selection : Use non-nucleophilic buffers (e.g., citrate for pH < 3, phosphate for pH 6–8) to avoid catalytic effects .
- Isotope labeling : Track degradation pathways using O-labeled water to distinguish hydrolysis mechanisms .
Q. Methodological Guidance
Q. How can researchers validate the stereochemical purity of the sugar moiety?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers .
- Optical rotation : Compare experimental [α] values with literature data (e.g., [α] = +42° for 2R,3R,4S,5R configuration) .
- NOESY NMR : Identify through-space correlations between sugar protons (e.g., H2’ and H4’) to confirm ring puckering .
Q. What are best practices for analyzing metabolic byproducts in in vivo studies?
- Sample preparation : Extract plasma/tissue homogenates with acetonitrile, then concentrate via SPE .
- LC-HRMS : Use C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar metabolites.
- Data analysis : Employ software (e.g., Compound Discoverer) to annotate metabolites based on accurate mass (±5 ppm) and MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
